1,2-Diethylbenzene
Overview
Description
1,2-Diethylbenzene is an organic compound consisting of a benzene ring with two ethyl groups attached at the first and second positionsThis compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:
Formation of Ethylbenzene: Benzene reacts with ethylene in the presence of a catalyst to form ethylbenzene. [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 ]
Formation of this compound: Ethylbenzene further reacts with ethylene to form this compound. [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of shape-selective zeolite catalysts to achieve high selectivity for the para isomer. the ortho isomer, this compound, is also produced as a side product . The process can be optimized to recycle diethylbenzene by transalkylation to produce more ethylbenzene .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethylbenzene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form ethylcyclohexane derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) for halogenation are used.
Major Products
Oxidation: Produces diethylbenzoic acid.
Reduction: Produces ethylcyclohexane derivatives.
Substitution: Produces nitro-diethylbenzene, sulfonic acid derivatives, and halogenated diethylbenzenes.
Scientific Research Applications
1,2-Diethylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate and building block in the synthesis of more complex organic compounds.
Essential Oils: It is a component of essential oils from certain plants, such as Korean mint.
Biological Control: It has been studied for its potential use in biological control strategies, such as attracting specific insects.
Mechanism of Action
The mechanism of action of 1,2-diethylbenzene involves its interaction with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in electrophilic aromatic substitution reactions, where the ethyl groups activate the benzene ring towards electrophilic attack. This activation is due to the electron-donating nature of the ethyl groups, which increase the electron density on the benzene ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethylbenzene:
1,4-Diethylbenzene:
Ethylbenzene: Contains only one ethyl group attached to the benzene ring.
Uniqueness
1,2-Diethylbenzene is unique due to the ortho positioning of the ethyl groups, which influences its chemical reactivity and physical properties. The ortho configuration allows for specific steric and electronic effects that are different from the meta and para isomers .
Properties
IUPAC Name |
1,2-diethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYFPKFSJIPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052742 | |
Record name | o-Diethylbenzene | |
Source | EPA DSSTox | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [CHEMINFO] | |
Record name | Benzene, diethyl- | |
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Record name | 1,2-Diethylbenzene | |
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Boiling Point |
184 °C | |
Record name | 1,2-DIETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
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Flash Point |
57 °C, 135 °F (57 °C) (Closed cup) | |
Record name | 1,2-Diethylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,2-DIETHYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C. | |
Record name | 1,2-DIETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8800 @ 20 °C/4 °C | |
Record name | 1,2-DIETHYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.05 [mmHg], 1.05 mm Hg @ 25 °C | |
Record name | 1,2-Diethylbenzene | |
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Record name | 1,2-DIETHYLBENZENE | |
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Impurities |
ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES. | |
Record name | 1,2-DIETHYLBENZENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless | |
CAS No. |
135-01-3, 25340-17-4 | |
Record name | 1,2-Diethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-01-3 | |
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Record name | 1,2-Diethylbenzene | |
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Record name | Diethylbenzene (mixed isomers) | |
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Record name | Benzene, diethyl- | |
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Record name | o-Diethylbenzene | |
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Record name | o-diethylbenzene | |
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Record name | 1,2-DIETHYLBENZENE | |
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Record name | 1,2-DIETHYLBENZENE | |
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Melting Point |
-31.2 °C | |
Record name | 1,2-DIETHYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |
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Q1: What is the molecular formula and weight of Diethylbenzene?
A1: Diethylbenzene has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.
Q2: Does Diethylbenzene exist in different isomeric forms?
A2: Yes, Diethylbenzene exists as three isomers: 1,2-diethylbenzene (ortho-), 1,3-diethylbenzene (meta-), and 1,4-diethylbenzene (para-). [, , , , , , , , , ]
Q3: How can you differentiate between Diethylbenzene isomers using spectroscopic techniques?
A3: Near-infrared (NIR) spectroscopy can differentiate the isomers. The combination bands in the 2100–2220 nm range, arising from the combination of =C–H stretch (3100–3000 cm−1) and C=C ring stretch (1600–1450 cm−1), show considerable spectral differences among ortho-Diethylbenzene, meta-Diethylbenzene, and para-Diethylbenzene. These differences are attributed to the characteristic C=C ring stretches of each isomer in the IR region. [] Supersonic molecular jet spectroscopy also reveals distinct spectral features for each isomer in the S1←S0 origin region. Notably, the spectra for Diethylbenzenes exhibit two origins, assigned to syn and anti conformations of the ethyl groups relative to the aromatic ring. []
Q4: What are the primary industrial applications of Diethylbenzene?
A4: para-Diethylbenzene is a crucial precursor in the production of divinylbenzene, which is used to manufacture cross-linked polystyrene. [] It is also employed as a desorbent in the separation of para-xylene from C8 aromatic mixtures through absorptive processes. []
Q5: How is Diethylbenzene typically produced industrially?
A5: The most common industrial production method for para-Diethylbenzene involves the alkylation of ethylbenzene with ethylene using a modified HZSM-5 zeolite catalyst. [, ] Other methods include the alkylation of ethylbenzene with ethanol [, ] and the disproportionation of ethylbenzene. [, ]
Q6: What role does HZSM-5 zeolite play in Diethylbenzene synthesis?
A6: HZSM-5 zeolite acts as a shape-selective catalyst in the alkylation of ethylbenzene, favoring the production of para-Diethylbenzene over other isomers. [, , , , ] Modifying HZSM-5 with magnesium can further enhance its shape selectivity, increasing the yield of para-Diethylbenzene. [, , ]
Q7: How does the crystal size of HZSM-5 affect para-Diethylbenzene selectivity?
A7: Research indicates that increasing the crystal size of HZSM-5 zeolite leads to a higher selectivity for para-Diethylbenzene during ethylbenzene disproportionation. This observation is attributed to a decrease in the number of active aluminum sites on the external surface of larger crystals. []
Q8: What is transalkylation, and how is it relevant to Diethylbenzene?
A8: Transalkylation is a chemical reaction involving the transfer of an alkyl group from one molecule to another. In the context of Diethylbenzene, the transalkylation of Diethylbenzene with benzene can be used to produce ethylbenzene. [, , , , ] ZSM-5 zeolite catalysts have shown promising activity in this reaction. [, , ]
Q9: Can other zeolites be used for Diethylbenzene production?
A9: Yes, research has explored the use of other zeolites, such as modified Hβ zeolites, for the isomerization of para-Diethylbenzene to meta-Diethylbenzene. These modifications involve incorporating Lewis acidic cations like Al3+, Fe3+, Ti4+, Sn4+, and Sb3+. This approach offers a greener alternative to the traditional AlCl3-based process. []
Q10: What are the known toxicological effects of Diethylbenzene?
A10: Diethylbenzene exposure, particularly to this compound, can cause sensorimotor neuropathy in rats, characterized by decreased motor and sensory nerve conduction velocities and a reduction in sensory action potential amplitude. [, ]
Q11: How does Diethylbenzene contribute to ozone and secondary organic aerosol formation?
A11: Diethylbenzene, particularly the meta- and para- isomers, exhibits significant incremental aerosol reactivity, indicating its potential to contribute to secondary organic aerosol formation in the atmosphere. Its ozone formation potential is also notable, especially in vehicular exhaust and evaporative emissions. [, ]
Q12: Are there concerns regarding the environmental impact of Diethylbenzene production?
A12: Yes, the production and use of Diethylbenzene raise concerns about its release into the environment. Studies have investigated the biodegradation of Diethylbenzene by microorganisms and explored strategies to mitigate its environmental impact. []
Q13: What analytical methods are commonly employed to analyze Diethylbenzene?
A13: Common analytical techniques include gas chromatography (GC) [, , , , , ], often coupled with mass spectrometry (GC-MS) [, ], for the separation and identification of Diethylbenzene isomers. Near-infrared (NIR) spectroscopy is also utilized for the rapid and non-destructive determination of para-Diethylbenzene purity. [, ]
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